molecular formula C15H13NO3S3 B15099112 4-[(4-Methylphenyl)sulfonyl]-5-methylthio-2-(2-thienyl)-1,3-oxazole

4-[(4-Methylphenyl)sulfonyl]-5-methylthio-2-(2-thienyl)-1,3-oxazole

Cat. No.: B15099112
M. Wt: 351.5 g/mol
InChI Key: BCTFQFBDKFQRSV-UHFFFAOYSA-N
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Description

4-[(4-Methylphenyl)sulfonyl]-5-methylthio-2-(2-thienyl)-1,3-oxazole is a complex organic compound that belongs to the class of oxazoles. This compound is characterized by its unique structure, which includes a sulfonyl group, a thienyl group, and a methylthio group attached to an oxazole ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Methylphenyl)sulfonyl]-5-methylthio-2-(2-thienyl)-1,3-oxazole typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 2-thiophenecarboxylic acid in the presence of a base such as triethylamine. This is followed by cyclization with a suitable reagent to form the oxazole ring. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or acetonitrile.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions: 4-[(4-Methylphenyl)sulfonyl]-5-methylthio-2-(2-thienyl)-1,3-oxazole undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The thienyl group can undergo electrophilic substitution reactions, particularly at the 5-position, using reagents like bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.

Major Products:

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Brominated or nitrated thienyl derivatives.

Scientific Research Applications

4-[(4-Methylphenyl)sulfonyl]-5-methylthio-2-(2-thienyl)-1,3-oxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(4-Methylphenyl)sulfonyl]-5-methylthio-2-(2-thienyl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The thienyl and oxazole rings can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The compound’s overall reactivity and binding affinity are influenced by the presence of the methylthio group, which can undergo oxidation to form reactive intermediates.

Comparison with Similar Compounds

  • 5-[(4-Methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole
  • 5-[(4-Methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole
  • 4-[(4-Methylphenyl)sulfonyl]-1H-imino-(2-phenyl-2-oxazoline)

Comparison: 4-[(4-Methylphenyl)sulfonyl]-5-methylthio-2-(2-thienyl)-1,3-oxazole is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. Compared to similar compounds, it offers a different balance of electrophilic and nucleophilic sites, making it versatile for various chemical reactions and applications. The presence of the thienyl group also provides additional π-π interaction capabilities, which can be advantageous in biological systems.

Properties

Molecular Formula

C15H13NO3S3

Molecular Weight

351.5 g/mol

IUPAC Name

4-(4-methylphenyl)sulfonyl-5-methylsulfanyl-2-thiophen-2-yl-1,3-oxazole

InChI

InChI=1S/C15H13NO3S3/c1-10-5-7-11(8-6-10)22(17,18)14-15(20-2)19-13(16-14)12-4-3-9-21-12/h3-9H,1-2H3

InChI Key

BCTFQFBDKFQRSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)SC

Origin of Product

United States

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